1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4S.2ClH/c8-6-7(11-13-10-6)12-3-1-5(9)2-4-12;;/h5H,1-4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCJPBOEMDRCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NSN=C2Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to exhibit anticancer activity. The specific targets can vary depending on the exact structure of the derivative and the type of cancer cells.
Mode of Action
Thiadiazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells. The specific interactions and changes can vary depending on the exact structure of the derivative and the type of cancer cells.
Biological Activity
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride, identified by CAS number 2098049-68-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 291.6 g/mol. The structure features a piperidine ring substituted with a thiadiazole moiety, which is known to confer various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2098049-68-2 |
| Molecular Formula | C7H13Cl3N4S |
| Molecular Weight | 291.6 g/mol |
| Density | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole moiety demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed strong inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 47 μg/mL .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. It has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibitory activity was reported with IC50 values indicating strong binding affinity to AChE .
Anticancer Properties
Thiadiazole derivatives have been evaluated for their anticancer potential. The compound's mechanism involves the induction of apoptosis in cancer cell lines through the modulation of various signaling pathways. Studies have indicated that compounds with similar structures can inhibit tumor growth and induce cell cycle arrest in vitro .
Study on Antibacterial Efficacy
In a comparative study, several thiadiazole derivatives were synthesized and tested against bacterial strains. The results demonstrated that the presence of halogen substituents significantly enhanced antibacterial activity. For example, a derivative with a p-chloro substituent exhibited superior activity against Bacillus subtilis compared to its non-halogenated counterparts .
Enzyme Inhibition Research
A detailed investigation into enzyme inhibition revealed that certain piperidine derivatives showed significant urease inhibition alongside AChE inhibition. This dual-action suggests potential therapeutic applications in treating conditions like peptic ulcers and hyperammonemia .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride with structurally related piperidin-4-amine derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives
| Compound Name | Core Structure | Substituent | Biological Target | IC50/Potency | Physicochemical Properties |
|---|---|---|---|---|---|
| 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride | Piperidin-4-amine | 4-Chloro-1,2,5-thiadiazole | Not specified | Not reported | High solubility (dihydrochloride salt); moderate lipophilicity |
| RB-005 (1-(4-octylphenethyl)piperidin-4-amine) | Piperidin-4-amine | 4-Octylphenethyl | Sphingosine kinase 1 (SphK1) | IC50 = 3.6 µM | Lipophilic (n-octylphenyl group); moderate solubility |
Key Observations:
Substituent Effects on Selectivity and Potency
- The 4-chloro-1,2,5-thiadiazole group in the target compound introduces a rigid, electron-deficient heterocycle, which may facilitate hydrogen bonding or π-π stacking with enzymatic active sites. In contrast, RB-005’s 4-octylphenethyl substituent is a lipophilic alkyl chain that enhances membrane permeability but reduces solubility. This structural divergence suggests distinct target preferences: RB-005 selectively inhibits SphK1, while the thiadiazole-containing analog may interact with different targets (e.g., kinases or receptors sensitive to heteroaromatic ligands) .
Physicochemical Properties
- The dihydrochloride salt form of the target compound improves its solubility, critical for in vitro assays or parenteral administration. RB-005’s uncharged alkylphenethyl group likely limits its aqueous solubility but improves blood-brain barrier penetration, a common trade-off in central nervous system-targeted drug design .
Synthetic Routes
- RB-005 is synthesized via alkylation of 4-hydroxypiperidine with 4-octylphenethyl groups, a route optimized for retaining SphK1 selectivity. The target compound’s synthesis likely involves coupling a pre-formed 4-chloro-1,2,5-thiadiazole moiety to the piperidine core, leveraging electrophilic substitution or nucleophilic aromatic chemistry.
Biological Activity RB-005’s SphK1 inhibition (IC50 = 3.6 µM) underscores the importance of lipophilic substituents in modulating enzyme activity.
Preparation Methods
General Synthetic Strategies for 1,2,5-Thiadiazole Derivatives
Two principal synthetic strategies exist for 1,2,5-thiadiazoles relevant to this compound:
Cyclization of α-Amino Nitriles with Sulfur Monochloride:
This classical approach involves cyclizing α-amino nitriles using sulfur monochloride to form 3-chloro-4-alkyl-1,2,5-thiadiazoles. However, this method suffers from drawbacks such as the use of highly toxic sulfur monochloride, low yields, and the requirement to pre-synthesize α-amino nitriles.Nucleophilic Substitution on 3,4-Dichloro-1,2,5-thiadiazole:
This more modern and preferred approach starts with commercially available 3,4-dichloro-1,2,5-thiadiazole, where the chlorine atoms are sequentially displaced by nucleophiles to afford unsymmetrical thiadiazoles. This method avoids toxic reagents and improves overall yields.
Specific Preparation of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine Dihydrochloride
Starting Material and Nucleophilic Substitution
- The synthesis begins with 3,4-dichloro-1,2,5-thiadiazole as the key intermediate.
- A selective nucleophilic substitution is performed where the chlorine at the 3-position is displaced by the nucleophile piperidin-4-amine .
- This reaction typically proceeds under mild conditions, often in polar solvents, to afford the monosubstituted 4-chloro-3-(piperidin-4-ylamino)-1,2,5-thiadiazole intermediate.
- The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | Piperidin-4-amine, solvent (e.g., ethanol) | Room temperature or mild heating; selective substitution at 3-position |
| Salt formation | HCl (aqueous or gas) | Formation of dihydrochloride salt for isolation and purification |
Alternative Synthetic Routes and Related Procedures
Hydrazone Route to Thiadiazoles (Related)
- A modified method involves preparing N-tosylhydrazones from ketones, which upon reaction with sulfur, potassium persulfate, and other reagents under heating, form 1,2,3-thiadiazoles. Though this method is more common for 1,2,3-thiadiazoles, it demonstrates the utility of hydrazone intermediates in thiadiazole synthesis.
Lithiation and Electrophilic Quenching
- Another approach involves lithiation of halo-substituted heterocycles followed by quenching with electrophiles to introduce various substituents on the thiadiazole ring. This method allows for structural diversification but requires careful control of reaction conditions and the use of organolithium reagents.
Research Findings and Yields
- The nucleophilic substitution on 3,4-dichloro-1,2,5-thiadiazole with secondary amines, including piperidin-4-amine, proceeds in high yields , often exceeding 80-90% isolated yield.
- The reaction avoids the use of hazardous reagents like sulfur monochloride and is scalable due to the availability of starting materials.
- Formation of the dihydrochloride salt improves compound handling and purity.
- Structural confirmation is typically achieved by NMR and mass spectrometry, with spectral data consistent with the desired substitution pattern.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Starting material | 3,4-Dichloro-1,2,5-thiadiazole | Ready for substitution | - | Commercially available |
| Nucleophilic substitution | Piperidin-4-amine, solvent (ethanol) | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine | 85-95 | Selective substitution at 3-position |
| Salt formation | HCl (aqueous or gas) | Dihydrochloride salt | Quantitative | Enhances solubility and stability |
Practical Considerations
- Purification: The product is typically purified by recrystallization from suitable solvents or by preparative chromatography if needed.
- Safety: The avoidance of sulfur monochloride reduces toxicity risks; however, handling of chlorinated thiadiazoles and organolithium reagents (if used) requires standard precautions.
- Scalability: The method using nucleophilic substitution on dichlorothiadiazole is amenable to scale-up for larger batch synthesis.
Q & A
Basic: What are the recommended methods for synthesizing 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves coupling a thiadiazole precursor with a piperidine derivative. A common approach includes:
- Step 1: Reacting 4-chloro-1,2,5-thiadiazole-3-carbonitrile with piperidin-4-amine under nucleophilic substitution conditions, using a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to facilitate the reaction .
- Step 2: Purification via recrystallization or column chromatography to isolate the free base.
- Step 3: Salt formation by treating the free base with hydrochloric acid in an ethanol/water mixture to yield the dihydrochloride salt .
Key Considerations: Optimize reaction temperature (typically 60–80°C) and stoichiometry to minimize byproducts like unreacted amine or over-chlorinated derivatives .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and thiadiazole protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS): Verify the molecular ion peak ([M+H]⁺ expected at m/z ~277) and isotopic pattern consistent with chlorine .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) using a C18 column and acetonitrile/water mobile phase with 0.1% TFA .
- Elemental Analysis: Confirm chloride content (~20.5% for dihydrochloride form) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and handling powders .
- Storage: Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the thiadiazole ring .
- Spill Management: Neutralize spills with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
- Toxicity: Conduct a preliminary Ames test for mutagenicity due to structural similarities to bioactive thiadiazoles .
Advanced: How can computational methods aid in optimizing the synthesis of this compound?
Methodological Answer:
- AI-Powered Reaction Planning: Tools like ICReDD integrate quantum chemical calculations and reaction databases to predict optimal conditions (e.g., solvent selection, catalyst use) and reduce trial-and-error approaches .
- Transition State Analysis: Density Functional Theory (DFT) can model the nucleophilic substitution step, identifying energy barriers and guiding temperature/pH adjustments .
- Retrosynthetic Analysis: Platforms like Pistachio or Reaxys propose alternative routes, such as using protected amines to avoid side reactions during coupling .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Re-evaluate activity under controlled conditions (e.g., uniform cell lines, pH 7.4 buffer) to isolate compound-specific effects from experimental variability .
- Meta-Analysis: Use statistical tools (e.g., forest plots) to aggregate data from disparate studies, weighting results by assay reliability (e.g., IC₅₀ vs. Ki values) .
- Mechanistic Profiling: Perform target engagement assays (e.g., SPR, thermal shift) to confirm direct interactions versus off-target effects .
Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with variations in:
- Thiadiazole substituents (e.g., bromine vs. chlorine at position 4) .
- Piperidine ring (e.g., N-methylation or sp³-to-sp² hybridization) .
- High-Throughput Screening (HTS): Test analogs against a panel of targets (e.g., kinases, GPCRs) to map bioactivity landscapes .
- Molecular Dynamics (MD) Simulations: Correlate structural flexibility (e.g., piperidine ring puckering) with binding affinity to targets like 5-HT receptors .
Advanced: What statistical methods optimize reaction conditions for high yield?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial matrix) to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0–5 mol%) .
- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., pH and reaction time) to identify a "sweet spot" for yield maximization .
- Machine Learning (ML): Train algorithms on historical reaction data to predict optimal conditions for novel substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
